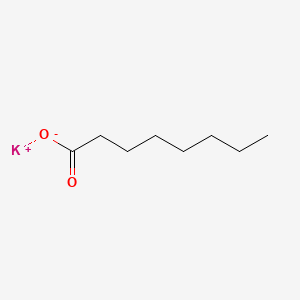![molecular formula C54H105NO8 B1261105 (1R)-1,5-anhydro-1-[(1E,3S,4S,5R)-4,5-dihydroxy-3-(nonacosanoylamino)nonadec-1-en-1-yl]-D-galactitol](/img/structure/B1261105.png)
(1R)-1,5-anhydro-1-[(1E,3S,4S,5R)-4,5-dihydroxy-3-(nonacosanoylamino)nonadec-1-en-1-yl]-D-galactitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GCK127 is a C-glycosylphytoceramide consisting of 1-O-(alpha-D-galactopyranosyl)-N-nonacosanoylphytosphingosine with the anomeric oxygen replaced by a methylylidene group. It has a role as a ceramide allergen.
Applications De Recherche Scientifique
Synthesis and Characterization
- Development of Synthetic Methods : Elvebak, Abbott, Wall, and Gray (1995) described a method for synthesizing positional isomers of methylated and acetylated or benzoylated 1,5-anhydro-D-galactitol, demonstrating the compound's potential in advancing synthetic techniques for carbohydrates (Elvebak et al., 1995).
Biological Applications
- Enzyme Inhibition Studies : Fröhlich, Fantur, Furneaux, Paschke, Stütz, Wicki, Withers, and Wrodnigg (2011) developed a compound, N-(dansylamino)hexylaminocarbonylpentyl-1,5-dideoxy-1,5-imino-D-galactitol, as a strong competitive inhibitor of β-galactosidase. This showcases the compound's relevance in enzyme inhibition and potential applications in disease diagnostics (Fröhlich et al., 2011).
Chemical Transformation and Analysis
- Chemical Transformation Studies : Vidra, Simon, Institóris, Csöregh, and Czugler (1982) investigated the chemical transformation products of similar compounds in aqueous solution, contributing to the understanding of the chemical behavior and potential applications of 1,5-anhydro-D-galactitol derivatives in various environments (Vidra et al., 1982).
Potential Therapeutic Applications
Glycemic Control Marker : Dungan (2008) discussed the use of 1,5-anhydroglucitol (a related compound) as a marker for short-term glycemic control, highlighting the potential of derivatives of 1,5-anhydro-D-galactitol in monitoring and managing diabetes (Dungan, 2008).
Antioxidant Properties : Manfredini, Vertuani, Manfredi, Rossoni, Calviello, and Palozza (2000) explored the antioxidant properties of molecular combinations involving derivatives of 1,5-anhydro-D-galactitol, suggesting potential applications in therapies involving oxidative stress (Manfredini et al., 2000).
Propriétés
Formule moléculaire |
C54H105NO8 |
|---|---|
Poids moléculaire |
896.4 g/mol |
Nom IUPAC |
N-[(E,3S,4S,5R)-4,5-dihydroxy-1-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]nonadec-1-en-3-yl]nonacosanamide |
InChI |
InChI=1S/C54H105NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-28-29-30-32-34-36-38-40-42-50(58)55-46(43-44-48-52(60)54(62)53(61)49(45-56)63-48)51(59)47(57)41-39-37-35-33-31-16-14-12-10-8-6-4-2/h43-44,46-49,51-54,56-57,59-62H,3-42,45H2,1-2H3,(H,55,58)/b44-43+/t46-,47+,48+,49+,51-,52-,53-,54+/m0/s1 |
Clé InChI |
CSICITALHNIXPU-MSSILZRDSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](/C=C/[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(C=CC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



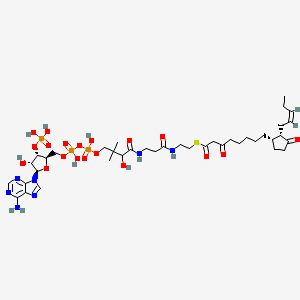
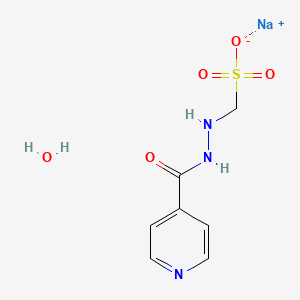

![10-(3-Hydroxypropyl)-3,5-dioxo-9-[4-(pyrrolidin-1-ylmethyl)phenyl]-8-[[3-(trifluoromethoxy)phenyl]methyl]-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-4-carboxamide](/img/structure/B1261026.png)


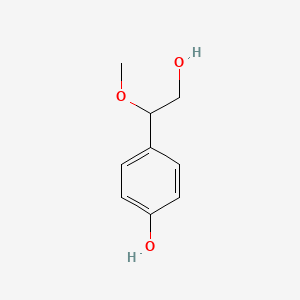

![3-Cyclopropyl-1,2,4-triazolo[3,4-b]benzothiazole](/img/structure/B1261034.png)

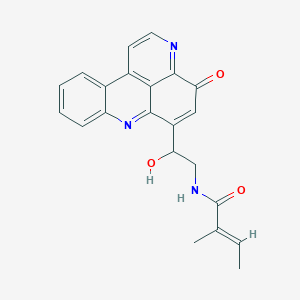
![8-Azaspiro[4.5]decane-7,9-dione, 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-, hydrochloride (1:2)](/img/structure/B1261039.png)

